molecular formula C20H16Cl2N4OS3 B12165169 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B12165169
M. Wt: 495.5 g/mol
InChI Key: IZGZFZOZAGAVFU-ORSYBPACSA-N
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Description

The compound with the molecular formula C20H16Cl2N4OS3 is a complex organic molecule that contains chlorine, nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H16Cl2N4OS3 typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:

    Formation of Intermediate Compounds: Initial steps often involve the formation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the desired complex structure.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of C20H16Cl2N4OS3 may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

C20H16Cl2N4OS3: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), acids (HCl, H2SO4), bases (NaOH, KOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C20H16Cl2N4OS3: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of C20H16Cl2N4OS3 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids. The exact mechanism depends on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

C20H16Cl2N4OS3: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include and .

    Uniqueness: The presence of specific functional groups, such as chlorine and sulfur atoms, gives unique chemical and physical properties that differentiate it from other compounds.

Properties

Molecular Formula

C20H16Cl2N4OS3

Molecular Weight

495.5 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C20H16Cl2N4OS3/c21-16(10-14-6-2-1-3-7-14)11-23-24-18(27)13-29-20-26-25-19(30-20)28-12-15-8-4-5-9-17(15)22/h1-11H,12-13H2,(H,24,27)/b16-10-,23-11-

InChI Key

IZGZFZOZAGAVFU-ORSYBPACSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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